molecular formula C11H9ClF6OS B14054467 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14054467
M. Wt: 338.70 g/mol
InChI Key: PYHCCJQKGJQPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring, making it a unique molecule with distinct chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves multiple steps, typically starting with the preparation of the benzene ring substituted with trifluoromethoxy and trifluoromethylthio groups. The chloropropyl group is then introduced through a series of reactions involving chlorination and alkylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene include:

  • 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of nitro groups, for example, can significantly alter the reactivity and biological activity of these molecules .

Properties

Molecular Formula

C11H9ClF6OS

Molecular Weight

338.70 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-6-8(19-10(13,14)15)3-4-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2

InChI Key

PYHCCJQKGJQPSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCCl)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.